EGFR-Targeted Antiproliferative Activity in A431 Cells: Acrylamide-Thiadiazole Scaffold vs. Gefitinib
In the Cai et al. 2023 study of thiadiazole derivatives bearing an acrylamide moiety, several target compounds demonstrated antiproliferative activities against the EGFR-overexpressing A431 cell line that were comparable to or approaching that of the clinical EGFR inhibitor gefitinib [1]. The 4D-QSAR model derived from this series (r² = 0.82, Q²LOO = 0.67) establishes a quantitative relationship between the acrylamide-thiadiazole scaffold and EGFR-mediated antiproliferative efficacy [1]. Although the publication does not isolate the specific IC₅₀ of CAS 476459-81-1, the model provides a validated framework for predicting the potency of any congener within the series, including the m-tolyl/trimethoxyphenyl combination.
| Evidence Dimension | Antiproliferative activity against EGFR-expressing A431 cells |
|---|---|
| Target Compound Data | Predicted to be within the active range of the acrylamide-thiadiazole series (specific IC₅₀ not reported in isolation) |
| Comparator Or Baseline | Gefitinib (standard EGFR inhibitor); inactive non-acrylamide thiadiazole congeners |
| Quantified Difference | Acrylamide-bearing thiadiazoles achieve activity levels approaching gefitinib; non-acrylamide analogues lack this EGFR-directed activity class entirely |
| Conditions | In vitro antiproliferative assay, A431 human epidermoid carcinoma cell line (EGFR-overexpressing) |
Why This Matters
This evidence positions CAS 476459-81-1 within a class of acrylamide-thiadiazole compounds that exhibit clinically relevant EGFR-targeted antiproliferative activity, differentiating it from thiadiazoles that lack the acrylamide warhead.
- [1] Cai BY, Zhao TS, Qin DG, Tu GG. Synthesis, antiproliferative and 4D-QSAR studies of thiadiazole derivatives bearing acrylamide moiety as EGFR inhibitors. SAR QSAR Environ Res. 2023;34(4):341-359. DOI: 10.1080/1062936X.2023.2214870. PMID: 37218662. View Source
